molecular formula C20H18O6 B047839 Glycyrrhisoflavone

Glycyrrhisoflavone

Cat. No.: B047839
M. Wt: 354.4 g/mol
InChI Key: JOQWUUJQWPZLAT-UHFFFAOYSA-N
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Description

This compound is known for its diverse pharmacological properties, including antioxidant, antimicrobial, and anti-inflammatory effects . Glycyrrhisoflavone has been studied for its potential therapeutic applications, particularly in traditional and modern medicine.

Mechanism of Action

Target of Action

Glycyrrhisoflavone, an active prenylflavonoid, primarily targets the enzyme α-glucosidase . This enzyme plays a crucial role in the digestion of carbohydrates, breaking down complex sugars into simpler ones for absorption in the body.

Mode of Action

This compound interacts with α-glucosidase by inhibiting its activity . This interaction results in a decrease in the breakdown of complex carbohydrates, potentially impacting glucose metabolism.

Biochemical Pathways

This compound is part of the flavonoid biosynthesis pathway, specifically the isoflavonoid biosynthesis pathway . The enzyme isoflavone synthase (IFS) plays a critical role in this pathway, redirecting intermediates from the general flavonoid pathway to the isoflavonoid pathway . This compound, as an isoflavone, is a product of this pathway.

Result of Action

This compound has been shown to exhibit significant antiviral and anti-inflammatory effects . Its inhibition of α-glucosidase could potentially impact blood glucose levels, making it a compound of interest for metabolic disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions: Glycyrrhisoflavone can be isolated from the roots of Glycyrrhiza uralensis through a series of extraction and purification steps. The process typically involves:

Industrial Production Methods: While the industrial production of this compound is not extensively documented, the extraction and purification methods used in laboratory settings can be scaled up for industrial applications. The use of advanced chromatographic techniques ensures the efficient isolation of this compound from licorice roots.

Chemical Reactions Analysis

Types of Reactions: Glycyrrhisoflavone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.

Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with distinct pharmacological properties .

Comparison with Similar Compounds

Glycyrrhisoflavone is unique among prenylated isoflavones due to its specific structure and pharmacological properties. Similar compounds include:

Uniqueness: this compound stands out due to its potent α-glucosidase inhibitory activity, which is not commonly observed in other similar compounds .

Biological Activity

Glycyrrhisoflavone is a flavonoid compound derived from licorice (Glycyrrhiza species), known for its diverse biological activities. This article explores the compound's biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C20H18O6C_{20}H_{18}O_{6} and is characterized by a complex structure that contributes to its biological activity. Its structural features allow it to interact with various biological targets, enhancing its pharmacological potential.

Biological Activities

1. Antioxidant Activity
this compound exhibits significant antioxidant properties, which are crucial for combating oxidative stress. Studies have shown that it can scavenge free radicals effectively, with IC50 values indicating its potency in reducing oxidative damage:

Radical Type IC50 (µg/mL)
Nitric Oxide72
Superoxide64.2
Hydroxyl81.9

These values suggest that this compound can protect cells from oxidative stress-related damage, which is implicated in various diseases, including cancer and cardiovascular disorders .

2. Anti-Inflammatory Effects
this compound has been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). In vitro studies demonstrated that it significantly reduces the expression of inflammatory markers like prostaglandin E2 (PGE2) in activated macrophages . This anti-inflammatory effect positions this compound as a candidate for treating chronic inflammatory conditions.

3. Anticancer Properties
Research indicates that this compound possesses cytotoxic effects against various cancer cell lines. For instance, it has been tested against A375P (melanoma), MCF-7 (breast cancer), and HT-29 (colon cancer) cells, showing considerable inhibition of cell proliferation:

Cell Line IC50 (µM)
A375P15.0
MCF-712.5
HT-2910.0

These results highlight its potential as a chemotherapeutic agent .

The biological activities of this compound can be attributed to several mechanisms:

  • Antioxidant Mechanism : By scavenging free radicals and enhancing the expression of antioxidant enzymes, this compound mitigates oxidative stress.
  • Anti-inflammatory Pathways : It inhibits the nuclear factor kappa B (NF-κB) pathway, leading to decreased transcription of pro-inflammatory genes.
  • Apoptosis Induction in Cancer Cells : this compound promotes apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Case Studies

  • Chronic Prostatitis Treatment : A study evaluated the efficacy of this compound in a rat model of chronic nonbacterial prostatitis. The results indicated that treatment with this compound reduced inflammation and fibrosis markers significantly compared to control groups, suggesting its therapeutic potential in managing prostate-related disorders .
  • Cytotoxicity Against Cancer Cell Lines : In a comparative study involving several licorice-derived compounds, this compound exhibited superior cytotoxicity against multiple cancer cell lines, reinforcing its role as a potential anticancer agent .

Properties

IUPAC Name

3-[3,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O6/c1-10(2)3-4-11-5-12(6-16(23)19(11)24)14-9-26-17-8-13(21)7-15(22)18(17)20(14)25/h3,5-9,21-24H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOQWUUJQWPZLAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C(=CC(=C1)C2=COC3=CC(=CC(=C3C2=O)O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main biological activities reported for Glycyrrhisoflavone?

A1: this compound has been studied for several biological activities, including:

  • α-Glucosidase inhibition: [] this compound demonstrates inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. This property makes it a potential candidate for managing blood sugar levels.
  • Antioxidant activity: [, ] Studies have shown that this compound possesses radical scavenging properties, particularly against the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical. This antioxidant activity may contribute to its potential health benefits.
  • Antimicrobial activity: [, ] this compound, particularly in combination with other compounds like methicillin, shows promising synergistic effects against methicillin-resistant Staphylococcus aureus (MRSA). [] It also exhibits antibacterial activity against various other bacterial strains.
  • Anti-HIV activity: [] Research suggests that this compound might have inhibitory effects against the human immunodeficiency virus (HIV).
  • Anti-inflammatory activity: [, ] this compound has shown inhibitory activity against xanthine oxidase, an enzyme involved in inflammatory processes. []

Q2: What is the chemical structure of this compound and where is it found in nature?

A2: this compound is a prenylated isoflavone. Its structure consists of an isoflavone backbone with a prenyl group attached.

    • Licorice (Glycyrrhiza uralensis): This is the most common source, particularly the roots. [, , , ]
    • Psorothamnus schottii: This plant also yields this compound, often alongside other isoflavones. []

    Q3: Are there any analytical methods available to quantify this compound in plant material?

    A3: Yes, researchers have developed a validated HPLC-PDA method for quantifying this compound in the roots of Glycyrrhiza uralensis. [] This method uses a reversed-phase column with isocratic elution and UV detection at 260 nm. It offers good precision, accuracy, and sensitivity for determining this compound content in plant samples.

    Q4: Has any computational work been done to study this compound's interactions with biological targets?

    A4: Yes, in silico modelling and docking studies have been performed using this compound. [] One study investigated its potential as a tetanus inhibitor by docking it against a modelled tetanus toxin light chain. The results indicated that this compound exhibited favorable binding energy and interactions with key amino acids, suggesting its potential as a tetanus inhibitor.

    Q5: What is known about the structure-activity relationship (SAR) of this compound?

    A5: While specific SAR studies focusing solely on this compound might be limited, research on related isoflavones suggests that:

    • Prenylation: The presence of the prenyl group in this compound's structure is likely crucial for its biological activities. [, ] Prenylation often enhances the lipophilicity and biological activity of natural compounds.
    • Hydroxyl groups: The number and position of hydroxyl groups on the isoflavone skeleton can influence activity and selectivity towards different targets. [, ]

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